
PROTEIN TYROSINE PHOSPHATASE SUBSTRATE
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描述
Protein tyrosine phosphatases (PTPs) are enzymes that catalyze the hydrolysis of phosphotyrosine residues in proteins, playing critical roles in signal transduction, cell cycle regulation, and metabolic pathways . Their substrates are characterized by specific phosphotyrosine (pTyr) motifs, which are recognized through conserved structural features in the PTP catalytic domain. The hallmark of PTP activity is the catalytic Cys-x5-Arg (Cx5R) motif, which facilitates nucleophilic attack on the phosphate group, forming a thiophosphate intermediate .
PTP substrates include receptor tyrosine kinases (e.g., EGFR), non-receptor kinases (e.g., Src), and adaptor proteins (e.g., IRS-1). Specificity is determined by:
科学研究应用
Applications in Cancer Research
-
Targeting PTP1B in Breast Cancer :
- PTP1B has been implicated in breast cancer progression. Studies have shown that inhibiting PTP1B can reduce tumor growth and metastasis, making it a promising target for therapeutic intervention .
- Case Study : A substrate-trapping mutant of PTP1B demonstrated enhanced binding to phosphorylated substrates, leading to insights into its role in oncogenic signaling pathways .
- Role in Tumor Microenvironment :
Metabolic Regulation
PTPs play significant roles in metabolic pathways by modulating insulin signaling and glucose homeostasis. For instance:
- PTP1B and Insulin Sensitivity :
- PTP1B negatively regulates insulin receptor signaling. Inhibiting this phosphatase has been shown to enhance insulin sensitivity and glucose uptake in adipocytes and muscle cells .
- Research Findings : Studies have indicated that specific substrates of PTP1B are critical for mediating these effects, highlighting potential avenues for treating type 2 diabetes .
Drug Development
The identification of PTP substrates is crucial for drug design aimed at modulating their activity:
- Substrate-Trapping Mutants :
- Peptide-Based Therapeutics :
Table 1: Key Protein Tyrosine Phosphatases and Their Substrates
PTP Name | Key Substrates | Biological Role |
---|---|---|
PTP1B | Insulin receptor | Regulates glucose metabolism |
SHP-1 | Various immune receptors | Modulates immune response |
SHP-2 | Growth factor receptors | Involved in cell proliferation |
RPTPα | Multiple phosphorylated proteins | Implicated in cancer signaling |
Table 2: Applications of PTP Substrates in Research
常见问题
Basic Research Questions
Q. What experimental methodologies are commonly used to identify novel protein tyrosine phosphatase (PTP) substrates?
- Answer: Substrate identification typically employs proteomic approaches like substrate-trapping mutants combined with mass spectrometry (e.g., the PEPSI method for SHP1 substrates), co-immunoprecipitation assays, and phosphotyrosine-specific antibodies to detect phosphorylated targets. Mutagenesis of catalytic domains (e.g., SHP1-D419A "trapping" mutant) can stabilize enzyme-substrate interactions for isolation .
Q. How do researchers validate the specificity of PTP-substrate interactions in cellular contexts?
- Answer: Validation involves in vitro dephosphorylation assays using recombinant proteins, siRNA/CRISPR-mediated knockdown of the PTP to observe substrate hyperphosphorylation, and cross-referencing with phosphoproteomic datasets. Controls include using catalytically inactive PTP mutants to confirm activity-dependent interactions .
Q. What structural or functional motifs determine substrate selectivity for PTPs?
- Answer: Substrate recognition often depends on short linear motifs (e.g., immunoreceptor tyrosine-based inhibitory motifs, ITIMs) or conformational epitopes near phosphorylation sites. Computational docking simulations and alanine scanning mutagenesis can map critical residues for binding .
Q. How do researchers differentiate between direct substrates and downstream effects in signaling pathways?
- Answer: Temporal phosphoproteomics (e.g., time-course experiments post-PTP inhibition) and optogenetic PTP activation systems help distinguish direct substrates. Genetic deletion of the PTP coupled with rescue experiments further clarifies causality .
Q. What are essential controls for substrate identification experiments?
- Answer: Include catalytically inactive PTP mutants (e.g., SHP1-D419A) to rule out non-specific binding, negative controls without phosphatase treatment, and validation in multiple cell lines or in vivo models to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate identification between in vitro and in vivo studies?
- Answer: Discrepancies may arise from compensatory mechanisms in vivo (e.g., redundant phosphatases). Strategies include tissue-specific PTP knockout models, conditional activation systems, and integrating multi-omics data (phosphoproteomics, transcriptomics) to contextualize substrate dynamics .
Q. What experimental designs address the transient nature of PTP-substrate interactions in live cells?
- Answer: Live-cell imaging with FRET-based biosensors or proximity ligation assays (PLA) can capture real-time interactions. Photoactivatable PTPs and rapid quenching techniques (e.g., acid wash) minimize post-lysis artifacts .
Q. How can computational tools enhance the discovery of PTP substrates?
- Answer: Machine learning models trained on known PTP-substrate pairs predict novel interactions using features like phosphorylation site accessibility and sequence conservation. Molecular dynamics simulations further refine substrate docking orientations .
Q. What strategies mitigate off-target effects in phosphatase activity assays?
- Answer: Use isoform-specific inhibitors (e.g., bisperoxovanadium compounds for PTP1B), substrate-trapping mutants for affinity purification, and orthogonal validation with in situ phosphatase activity probes (e.g., fluorescently tagged phosphopeptides) .
Q. How should researchers design studies to investigate post-translational regulation of PTP substrates?
- Answer: Combine phospho-enrichment techniques with protease digestion (e.g., Lys-C/Trypsin) for site-specific mapping. Employ redox-stable cell lysis buffers to preserve oxidative modifications (e.g., cysteine oxidation in PTP active sites) and crosslinking agents to stabilize transient complexes .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide PTP substrate research?
- Answer: Apply FINER to evaluate hypotheses:
- Feasible: Ensure access to phosphoproteomic facilities or knockout models.
- Novel: Prioritize substrates linked to understudied pathways (e.g., THEMIS in T-cell signaling ).
- Relevant: Align with disease models where PTP dysregulation is implicated (e.g., STEP61 in neurodegenerative disorders ) .
Q. What statistical approaches are robust for analyzing phosphoproteomic data in substrate discovery?
- Answer: Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for high-throughput datasets. Pair intensity-based quantification (e.g., MaxQuant) with kinase-substrate enrichment analysis (KSEA) to infer phosphatase activity changes .
Q. Tables for Key Methodologies
相似化合物的比较
Comparison with Similar Phosphatase Substrates
Dual-Specificity Phosphatases (DSPs)
DSPs dephosphorylate pTyr , phosphoserine (pSer) , and phosphothreonine (pThr) . Key differences include:
- Substrate range : DSPs target MAP kinases (e.g., ERK, JNK) and cell cycle regulators (e.g., Cdc25).
- Catalytic mechanism : DSPs lack the Cx5R motif but retain a conserved cysteine for catalysis .
Table 1: Substrate Specificity of PTPs vs. DSPs
Phosphoinositide Phosphatases (PTEN, myotubularins)
These enzymes hydrolyze D3-phosphorylated inositol lipids (e.g., PIP3) instead of proteins:
- PTEN : Converts PIP3 to PIP2, opposing PI3K/Akt signaling. Unlike PTPs, PTEN has a larger active site to accommodate lipid head groups .
- Myotubularins : Target PI3P and PI(3,5)P2, regulating endosomal trafficking .
Table 2: Comparison with Lipid-Targeting Phosphatases
CDC25 Phosphatases
CDC25 phosphatases are cell cycle regulators that dephosphorylate pThr/pTyr residues on cyclin-dependent kinases (CDKs):
- Substrate recognition : Requires a conserved docking motif (e.g., KIM motif in CDK1) .
- Regulation : CDC25 activity is redox-sensitive, unlike most PTPs .
Table 3: PTPs vs. CDC25 Phosphatases
Research Findings on Substrate Specificity
- Structural basis : The PTP1B/DADEpYL complex revealed that substrate binding involves hydrogen bonds between the phosphate group and Arg47/Arg24, as well as hydrophobic interactions with Phe182 .
- Peptide length : Substrates with ≥6 residues flanking pTyr show higher affinity (e.g., PTP1B’s Km for DADEpYL is 10 μM vs. 500 μM for pTyr alone) .
- Selective inhibitors : Probe compounds (e.g., ortho-fluoromethyl phosphotyrosine derivatives) exploit substrate mimicry to target specific PTPs (e.g., PTP1B over TCPTP) .
属性
CAS 编号 |
104077-19-2 |
---|---|
分子式 |
C72H107N19O24 |
分子量 |
1622.757 |
InChI |
InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI 键 |
GRVRFEYGHPJNDJ-NADIXBDMSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
产品来源 |
United States |
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